2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide
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Overview
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide is a compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under refluxing ethanol .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones can be optimized using various catalysts and reaction conditions. For example, the use of hafnium triflate (Hf(OTf)4) as a catalyst under solvent-free conditions has been shown to significantly enhance the reaction rate and yield . Additionally, task-specific ionic liquids (TSILs) have been explored as environmentally friendly catalysts for the Biginelli reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, antibacterial, and antitumor agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or ion channel blocker, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidines: Known for their activity against filaria and other biological activities.
Uniqueness
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide stands out due to its specific substitution pattern and the unique combination of biological activities it exhibits
Properties
CAS No. |
4113-87-5 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-7-15(12(18)14-10)8-11(17)13-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,14,16,18) |
InChI Key |
AUZDDNUSMURAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC(=O)NC2=O |
Origin of Product |
United States |
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